Gabapentin-d6
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Overview
Description
Gabapentin-d6 is a deuterated form of gabapentin, an anticonvulsant and analgesic medication. The deuterium atoms replace the hydrogen atoms in the molecule, which can enhance the stability and alter the pharmacokinetic properties of the compound. Gabapentin itself is widely used for the treatment of epilepsy, neuropathic pain, and other neurological conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of gabapentin-d6 involves the incorporation of deuterium into the gabapentin molecule. One common method is the hydrogen-deuterium exchange reaction, where the hydrogen atoms in gabapentin are replaced with deuterium using deuterated reagents under specific conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogen-deuterium exchange reactions. The process requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure efficient deuterium incorporation .
Chemical Reactions Analysis
Types of Reactions: Gabapentin-d6 can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form gabapentin-lactam, a cyclic derivative.
Reduction: Reduction reactions can convert this compound back to its parent compound.
Substitution: Substitution reactions can occur at the amino or carboxyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides and acyl chlorides are often employed in substitution reactions.
Major Products:
Oxidation: Gabapentin-lactam.
Reduction: Gabapentin.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Gabapentin-d6 has numerous applications in scientific research:
Biology: Helps in studying the metabolic pathways and pharmacokinetics of gabapentin.
Medicine: Used in research to understand the pharmacodynamics and therapeutic effects of gabapentin.
Industry: Employed in the development of new formulations and drug delivery systems.
Mechanism of Action
Gabapentin-d6, like gabapentin, exerts its effects by binding to the alpha-2-delta subunit of voltage-gated calcium channels in the central nervous system. This binding reduces the influx of calcium ions into neurons, thereby decreasing the release of excitatory neurotransmitters such as glutamate. This mechanism helps in controlling seizures and alleviating neuropathic pain .
Comparison with Similar Compounds
Pregabalin: Another gabapentinoid with similar mechanisms of action but different pharmacokinetic properties.
Vigabatrin: An antiepileptic drug with a different mechanism, inhibiting GABA transaminase.
Lacosamide: A newer antiepileptic that enhances slow inactivation of sodium channels.
Uniqueness of Gabapentin-d6: this compound’s deuterated nature provides enhanced stability and potentially altered pharmacokinetics compared to its non-deuterated counterpart. This makes it a valuable tool in research for more accurate quantification and analysis of gabapentin’s effects .
Biological Activity
Gabapentin-d6, a deuterated form of gabapentin, is primarily studied for its biological activity in the context of pain management, neurological disorders, and potential misuse. This article provides a comprehensive overview of its mechanisms of action, pharmacological effects, and relevant research findings.
This compound shares similar mechanisms with its parent compound, gabapentin. It is known to interact with voltage-gated calcium channels (VGCCs), particularly the auxiliary subunit, which modulates neurotransmitter release. Key mechanisms include:
- Inhibition of Glutamate Release : this compound reduces the release of excitatory neurotransmitters like glutamate, which is crucial in the pathophysiology of neuropathic pain .
- Enhancement of GABA Synthesis : It has been shown to increase GABA synthesis, leading to enhanced inhibitory neurotransmission .
- Anti-inflammatory Effects : Research indicates that this compound can modulate inflammatory responses by increasing levels of anti-inflammatory cytokines such as IL-10 .
2. Pharmacokinetics
The pharmacokinetic profile of this compound is similar to that of gabapentin, characterized by:
- Absorption : this compound is absorbed through the gastrointestinal tract with peak plasma concentrations typically achieved within 2-3 hours post-administration.
- Distribution : It crosses the blood-brain barrier effectively due to its lipophilic nature .
- Elimination : The compound has a half-life ranging from 5 to 7 hours, with renal excretion as the primary elimination pathway.
3.1 Pain Management
This compound has been evaluated in various models for its efficacy in treating neuropathic pain:
- In rat models, this compound significantly reduced mechanical allodynia and thermal hyperalgesia, demonstrating its analgesic properties .
- Clinical trials indicate that gabapentin formulations are effective in managing conditions such as diabetic neuropathy and postherpetic neuralgia .
3.2 Neurological Disorders
This compound has shown promise in neurological applications:
- It exhibits anticonvulsant properties across various animal models, including those for generalized tonic-clonic seizures .
- The compound has been investigated for its neuroprotective effects in models of neurodegenerative diseases like amyotrophic lateral sclerosis (ALS), where it prevents neuronal death .
4. Case Studies and Clinical Trials
Recent studies have highlighted the clinical implications of this compound:
- A multicenter trial compared the efficacy of gabapentin liquid formulations against tramadol for chronic neuropathic pain in children. Results indicated similar efficacy with potentially better tolerability for gabapentin .
- Another study focused on substance misuse among individuals prescribed gabapentin, revealing a trend towards misuse primarily among those with chronic pain conditions seeking relief .
5. Summary of Findings
The following table summarizes key findings regarding this compound's biological activity:
Aspect | Details |
---|---|
Mechanisms of Action | Inhibition of VGCCs, enhancement of GABA synthesis, anti-inflammatory effects |
Pharmacokinetics | Peak concentration at 2-3 hours; half-life 5-7 hours; renal excretion |
Pain Management Efficacy | Significant reduction in neuropathic pain in animal models |
Neurological Applications | Anticonvulsant effects; neuroprotection in ALS models |
Clinical Insights | Effective in pediatric pain management; potential for misuse |
Properties
Molecular Formula |
C9H17NO2 |
---|---|
Molecular Weight |
177.27 g/mol |
IUPAC Name |
2-[1-(aminomethyl)-3,3,4,4,5,5-hexadeuteriocyclohexyl]acetic acid |
InChI |
InChI=1S/C9H17NO2/c10-7-9(6-8(11)12)4-2-1-3-5-9/h1-7,10H2,(H,11,12)/i1D2,2D2,3D2 |
InChI Key |
UGJMXCAKCUNAIE-NMFSSPJFSA-N |
Isomeric SMILES |
[2H]C1(CC(CC(C1([2H])[2H])([2H])[2H])(CC(=O)O)CN)[2H] |
Canonical SMILES |
C1CCC(CC1)(CC(=O)O)CN |
Origin of Product |
United States |
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